molecular formula C7H7ClN4 B11911880 3-Cyanopicolinimidamide hydrochloride CAS No. 1179360-17-8

3-Cyanopicolinimidamide hydrochloride

Cat. No.: B11911880
CAS No.: 1179360-17-8
M. Wt: 182.61 g/mol
InChI Key: LZYBMLBFSRUFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopicolinimidamide hydrochloride typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of efficient reaction conditions are likely applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopicolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Condensation Reactions: Reagents such as aldehydes, ketones, and other carbonyl compounds are used.

Major Products:

Mechanism of Action

The mechanism of action of 3-Cyanopicolinimidamide hydrochloride involves its role as a ligand in nickel-catalyzed cross-coupling reactions. It enables the coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . The molecular targets and pathways involved include the activation of nickel catalysts and the formation of carbon-nitrogen bonds.

Comparison with Similar Compounds

Comparison: 3-Cyanopicolinimidamide hydrochloride is unique due to its specific cyano and imidamide functional groups, which provide distinct reactivity and potential for forming diverse heterocyclic compounds. Its role as a ligand in nickel-catalyzed reactions also sets it apart from other similar compounds .

Properties

CAS No.

1179360-17-8

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

3-cyanopyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H6N4.ClH/c8-4-5-2-1-3-11-6(5)7(9)10;/h1-3H,(H3,9,10);1H

InChI Key

LZYBMLBFSRUFPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.